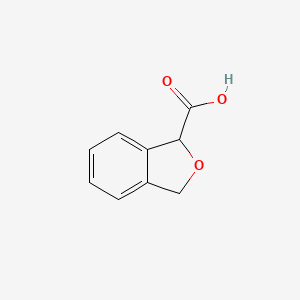

1,3-Dihydro-2-benzofuran-1-carboxylic acid

Description

Significance of the Dihydrobenzofuran Scaffold in Contemporary Organic Chemistry Research

The dihydrobenzofuran scaffold is a privileged structure in drug discovery due to its presence in a wide array of pharmacologically active compounds. researchgate.netlbp.world Dihydrobenzofuran derivatives have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netresearchgate.net The rigid, bicyclic framework of the dihydrobenzofuran system provides a valuable template for the design of new therapeutic agents. nih.gov

The academic interest in this scaffold is also driven by the challenge and versatility of its synthesis. Numerous synthetic strategies have been developed for the construction of the dihydrobenzofuran core, often employing transition metal catalysis and asymmetric methodologies to achieve high levels of efficiency and stereocontrol. nih.govorganic-chemistry.org These synthetic efforts not only provide access to novel compounds for biological screening but also contribute to the advancement of fundamental organic chemistry.

Historical Trajectory of Benzofuran (B130515) and Dihydrobenzofuran Carboxylic Acid Research

The exploration of benzofuran chemistry has a long history, with early reports on the synthesis of benzofuran derivatives dating back to the 19th century. One of the foundational methods for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement, first reported in 1870. This reaction involves the base-catalyzed rearrangement of 3-halocoumarins.

Over the decades, research has expanded significantly to include the synthesis and study of dihydrobenzofuran derivatives. The development of modern synthetic methods, particularly in the latter half of the 20th century and into the 21st century, has enabled chemists to construct these molecules with greater precision and complexity. The focus has increasingly shifted towards the stereoselective synthesis of dihydrobenzofurans, recognizing that the biological activity of these compounds is often dependent on their three-dimensional structure. organic-chemistry.orgresearchgate.net Reviews on the synthesis of dihydrobenzofurans and dihydroisobenzofurans highlight the continuous evolution of methodological accomplishments in this field. nih.gov

Stereochemical Considerations and their Impact on Molecular Properties in Academic Investigations

The presence of stereocenters in many dihydrobenzofuran derivatives, including potentially at the C1 position of 1,3-Dihydro-2-benzofuran-1-carboxylic acid, introduces the element of stereoisomerism. The spatial arrangement of atoms in these chiral molecules can have a profound impact on their physical, chemical, and biological properties. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic profiles.

Consequently, a significant area of academic research is dedicated to the development of asymmetric syntheses of dihydrobenzofurans. organic-chemistry.orgresearchgate.net These methods aim to produce a single enantiomer of the target molecule, which is crucial for detailed pharmacological studies. Techniques such as chiral catalysis and the use of chiral auxiliaries are employed to control the stereochemical outcome of reactions. organic-chemistry.org The determination of the absolute configuration of the synthesized molecules is another critical aspect, often accomplished through techniques like X-ray crystallography and NMR spectroscopy. lbp.world The challenges and successes in assigning stereochemical relationships in the five-membered ring of dihydrobenzofurans are a subject of ongoing investigation. researchgate.net

Below is a table summarizing key aspects of dihydrobenzofuran research:

| Research Area | Key Focus | Examples of Techniques/Concepts |

| Medicinal Chemistry | Exploration of biological activities (e.g., anti-inflammatory, anticancer) | Structure-activity relationship (SAR) studies, biological screening |

| Organic Synthesis | Development of efficient and stereoselective synthetic methods | Transition metal catalysis, asymmetric synthesis, domino reactions |

| Stereochemistry | Synthesis and characterization of single enantiomers | Chiral chromatography, X-ray crystallography, NMR spectroscopy |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydro-2-benzofuran-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h1-4,8H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOSHCHNUDGLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901265315 | |

| Record name | 1,3-Dihydro-1-isobenzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760933-23-1 | |

| Record name | 1,3-Dihydro-1-isobenzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760933-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1-isobenzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 1,3 Dihydro 2 Benzofuran 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Stereochemical Analysis (e.g., ¹H NMR, ¹³C NMR chemical shifts, coupling constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of 1,3-Dihydro-2-benzofuran-1-carboxylic acid. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits characteristic signals for the aromatic and aliphatic protons. The proton at the C3 position (H-3) appears as a singlet at approximately δ 5.83 ppm. The carboxylic acid proton (-COOH) is observed as a broad, exchangeable singlet at around δ 10.50 ppm. The aromatic protons show a more complex pattern, with the H-7 proton appearing as a doublet of doublets at approximately δ 7.90 ppm (J = 8.0 and 2.5 Hz), deshielded due to the anisotropic effect of the adjacent lactone carbonyl group. cbijournal.com The remaining aromatic protons (H-4, H-5, and H-6) typically resonate as a multiplet in the region of δ 7.40–7.85 ppm. cbijournal.com For the related isomer, 2,3-Dihydro-1-benzofuran-2-carboxylic acid, the aromatic protons appear at δ 6.8–7.4 ppm, the dihydrofuran protons at δ 3.2–4.0 ppm, and the carboxylic acid proton at δ 12–13 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carboxylic carbon is typically found at approximately 170 ppm, while the aromatic carbons resonate in the 110–150 ppm range. For carboxylic acids in general, the carbonyl carbon (C=O) signal appears in the δ 160-180 ppm region. libretexts.org The specific chemical shifts for the carbons in the dihydrobenzofuran ring system are influenced by their local electronic environments.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~5.83 | s | - |

| H-4, H-5, H-6 | ~7.40–7.85 | m | - |

| H-7 | ~7.90 | dd | 8.0, 2.5 |

| -COOH | ~10.50 | br s | - |

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~170 |

| Aromatic Carbons | 110–150 |

Infrared (IR) Spectroscopy for Characterization of Functional Groups in the this compound Scaffold

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the this compound molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.

A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. spectroscopyonline.com The spectrum of phthalide-3-carboxylic acid shows two strong carbonyl stretching bands. cbijournal.com The band at approximately 1785 cm⁻¹ is attributed to the five-membered lactone carbonyl group, while the band around 1720 cm⁻¹ corresponds to the acid carbonyl group. cbijournal.com For carboxylic acids in general, the C=O stretch is typically found between 1680 and 1750 cm⁻¹. spectroscopyonline.com The C-O stretching vibration of the carboxylic acid usually appears in the 1210-1320 cm⁻¹ region. spectroscopyonline.com

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | ~2500–3300 (broad) |

| Lactone C=O | Stretch | ~1785 |

| Carboxylic Acid C=O | Stretch | ~1720 |

| Carboxylic Acid C-O | Stretch | ~1210-1320 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and offering insights into its structural stability. The high-resolution mass spectrum of the isomeric 2,3-Dihydro-1-benzofuran-2-carboxylic acid confirms a molecular ion peak at m/z 164.0473, corresponding to the molecular formula C₉H₈O₃.

The fragmentation of phthalide-3-carboxylic acid under electron impact ionization reveals several prominent peaks. cbijournal.com Common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). compoundchem.com For phthalide-3-carboxylic acid, notable fragment ions are observed at m/z 149, 134, 105, and 77. cbijournal.com The peak at m/z 134 could correspond to the loss of the carboxyl group followed by rearrangement. The fragments at m/z 105 and 77 are characteristic of the benzoyl cation and the phenyl cation, respectively, indicating the cleavage of the dihydrofuran ring.

| m/z | Possible Fragment |

|---|---|

| 164 | [M]⁺ |

| 149 | [M - OH]⁺ |

| 134 | [M - COOH]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structural Determination and Conformational Insights

For instance, the crystal structure of 1-benzofuran-2-carboxylic acid, an unsaturated analog, reveals a planar molecular structure. researchgate.net Studies on various benzofuran (B130515) derivatives show that the benzofuran ring system is generally planar. asianpubs.org It is expected that in the solid state, this compound would exhibit a largely planar benzofuran core. The carboxylic acid group would likely participate in intermolecular hydrogen bonding, potentially forming dimers as is common for carboxylic acids in the solid state. spectroscopyonline.com The precise bond lengths and angles of the dihydrofuran ring would confirm its puckering and the stereochemical relationship of the carboxylic acid substituent. Further experimental investigation is required to definitively determine the crystal structure of this compound.

Mechanistic Organic Chemistry and Reaction Pathway Elucidation of 1,3 Dihydro 2 Benzofuran 1 Carboxylic Acid Transformations

Proposed Reaction Mechanisms for the Synthesis of 1,3-Dihydro-2-benzofuran-1-carboxylic Acid Scaffolds

The synthesis of the 1,3-dihydro-2-benzofuran (also known as phthalan (B41614) or dihydroisobenzofuran) core, particularly with a carboxylic acid moiety at the 1-position, can be achieved through various mechanistic pathways. Transition metal-catalyzed reactions are prominent, offering high efficiency and control.

One major approach involves the intramolecular cyclization of appropriately substituted precursors. For instance, rhodium-catalyzed [3+2] annulation reactions provide a powerful method for constructing the dihydrobenzofuran skeleton. nih.govrsc.org A proposed mechanism often begins with the C-H activation of a directing group-containing substrate, such as an N-phenoxyacetamide, by the rhodium catalyst. rsc.org This is followed by the insertion of an alkene or alkyne. Subsequent intramolecular cyclization and reductive elimination steps yield the final dihydrobenzofuran product. nih.gov

Copper-catalyzed syntheses also play a significant role. nih.gov A tentative mechanism for the formation of dihydrobenzofurans via a copper-catalyzed oxidative C-H cyclization involves an iodine(III) reagent. nih.gov The substrate is first converted to a diaryl-λ³-iodane intermediate. The copper catalyst then facilitates an oxidative insertion into the C-I bond, forming a putative Cu(III) intermediate. Reductive elimination from this intermediate affords the dihydrobenzofuran ring. nih.gov

Another strategy involves the cyclization of 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoates. This process is catalyzed by an acid, such as p-toluenesulfonic acid (TsOH). The reaction proceeds through the formation of a cyclic acetal, which upon subsequent oxidation, can yield a derivative of the target scaffold, specifically 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates. researchgate.net

The following table summarizes key features of these proposed synthetic mechanisms.

| Catalyst/Reagent System | Precursor Type | Key Mechanistic Steps | Reference |

| Rhodium Catalyst / Zn(OAc)₂ | 2-Alkenylphenols & N-Phenoxyacetamides | C-H/N-H bond cleavage, insertion of alkene, oxidative addition, intramolecular nucleophilic addition. | nih.govrsc.org |

| Copper Catalyst / Iodine(III) Reagent | Phenols with tethered alcohols | Formation of diaryl-λ³-iodane, oxidative insertion of Cu into C-I bond, reductive elimination. | nih.gov |

| p-Toluenesulfonic acid (TsOH) / PCC | 2-[2-(Dimethoxymethyl)phenyl]-2-hydroxyalkanoates | Acid-catalyzed intramolecular cyclization to form a cyclic acetal, followed by oxidation. | researchgate.net |

| Palladium Catalyst | o-Bromophenols & 1,3-Dienes | Heck reaction followed by a Tsuji-Trost reaction (intramolecular allylic substitution). | organic-chemistry.org |

Mechanistic Studies of Functional Group Transformations on the Dihydrobenzofuran Ring

Once the this compound scaffold is formed, it can undergo various functional group transformations. Understanding the mechanisms of these reactions is key to synthesizing diverse derivatives.

Oxidation: Oxidation reactions can target either the dihydrofuran ring or substituents. The oxidation of the dihydrobenzofuran ring itself can lead to ring-opening or the formation of more complex structures. For example, biomimetic oxidation using hydrogen peroxide catalyzed by Mn(III) porphyrins is proposed to proceed via initial epoxidation of the furan (B31954) ring at the 2,3-positions. mdpi.com This reactive epoxide intermediate can then undergo internal rearrangements to form products like 3-methylbenzofuran-2-ol, which exists in equilibrium with its keto-lactone form. mdpi.com In other systems, oxidation of substituted phenols can lead to the formation of dihydrobenzofurans through a mechanism involving a phenonium ion intermediate, which undergoes subsequent intramolecular cyclization. researchgate.netresearchgate.net The oxidation of dibenzofurans by microorganisms like Paecilomyces lilacinus involves initial hydroxylation steps followed by ring cleavage, yielding carboxylic acid products. nih.govresearchgate.net

Reduction: The carboxylic acid group at the 1-position is readily reduced to a primary alcohol. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk The mechanism involves several steps:

Deprotonation: LiAlH₄ is a strong base and first deprotonates the carboxylic acid to form a lithium carboxylate salt and hydrogen gas. chemistrysteps.com

Coordination and Hydride Attack: The aluminum hydride coordinates to the carbonyl oxygen of the carboxylate, activating the carbonyl carbon for nucleophilic attack by a hydride ion (H⁻) from another AlH₄⁻ molecule. chemistrysteps.com

Intermediate Formation: This attack forms a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating an O-Al species to form an aldehyde. chemistrysteps.com

Second Hydride Attack: The aldehyde is more reactive than the starting carboxylic acid and is immediately attacked by another hydride ion, forming an alkoxide intermediate. libretexts.orgchemguide.co.uk

Protonation: An acidic workup protonates the resulting aluminum alkoxide to yield the primary alcohol. libretexts.org

It is important to note that weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.ukchemistrysteps.com

Substitution: Mechanistic details for substitution reactions directly on the pre-formed this compound are less commonly reported than synthetic methods that build the ring with desired substituents in place. However, electrophilic aromatic substitution on the benzene (B151609) ring portion of the molecule would be expected to follow standard mechanisms, with the positions of substitution directed by the existing alkoxy and alkyl groups. The electron-donating nature of the ether oxygen would activate the aromatic ring, primarily at the ortho and para positions relative to it.

Intramolecular Rearrangements and Cyclizations Leading to Dihydrobenzofuran Carboxylic Acids

The formation of dihydrobenzofuran carboxylic acids often involves elegant intramolecular reactions, including rearrangements and cyclizations.

Intramolecular Cyclizations: A variety of intramolecular cyclization reactions are employed to construct the dihydrobenzofuran ring.

Intramolecular Friedel-Crafts Reaction: Aryloxy-substituted propargylic alcohols can undergo iron(III) chloride-catalyzed intramolecular Friedel-Crafts cyclizations to form dihydrobenzofurans. researchgate.net The mechanism likely involves the Lewis acid activating the alcohol, facilitating the formation of an allenic carbocation intermediate, which is then attacked by the tethered aromatic ring. researchgate.net

Intramolecular oxa-Michael Addition: Enones or α,β-unsaturated esters containing benzylic alcohols can undergo an enantioselective intramolecular oxa-Michael reaction, catalyzed by organocatalysts, to yield 1,3-dihydroisobenzofuran derivatives. organic-chemistry.org This reaction involves the conjugate addition of the hydroxyl group to the activated double bond.

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used to effect intramolecular cyclizations. For example, a tandem Heck reaction/oxidative cyclization sequence can form the benzofuran (B130515) ring. nih.gov Another approach involves the intramolecular hydroaryloxylation of aryl allyl ethers. researchgate.net

Rearrangements: Rearrangement reactions provide a powerful route to benzofuran carboxylic acids from different heterocyclic precursors.

Perkin Rearrangement: A classic example is the Perkin rearrangement, which converts 3-halocoumarins into benzofuran-2-carboxylic acids. nih.govnih.gov The proposed mechanism involves a base-catalyzed ring fission of the coumarin (B35378) to generate a phenoxide anion. This is followed by an intramolecular nucleophilic attack of the phenoxide onto the vinyl halide, leading to the formation of the furan ring and subsequent formation of the carboxylic acid upon workup. nih.gov While this leads to a benzofuran-2-carboxylic acid rather than the specific isomer in the subject, it exemplifies a key rearrangement pathway in this area of chemistry.

nih.govnih.gov-Sigmatropic Rearrangement: Mechanistic studies on the synthesis of benzofurans have revealed pathways involving charge-accelerated nih.govnih.gov-sigmatropic rearrangements, where a metal catalyst acts as a π acid to activate an alkyne precursor. nih.gov

The following table summarizes key features of these intramolecular reactions.

| Reaction Type | Precursor | Catalyst/Reagent | Key Mechanistic Feature | Reference |

| Intramolecular Friedel-Crafts | Aryloxy-substituted propargylic alcohols | FeCl₃ | Formation of an allenic carbocation intermediate followed by electrophilic aromatic substitution. | researchgate.net |

| Intramolecular oxa-Michael | Enones with benzylic alcohols | Cinchona-based organocatalyst | Conjugate addition of the internal alcohol nucleophile to the α,β-unsaturated system. | organic-chemistry.org |

| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., NaOH) | Base-catalyzed ring opening followed by intramolecular nucleophilic vinylic substitution. | nih.govnih.gov |

| nih.govnih.gov-Sigmatropic Rearrangement | Alkyne-containing precursors | π acid catalyst (e.g., Rhenium) | Catalyst-activated alkyne undergoes a concerted pericyclic rearrangement. | nih.gov |

Computational and Theoretical Chemistry Studies on 1,3 Dihydro 2 Benzofuran 1 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory for Spectroscopic Data Comparison, Molecular Orbital Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the structural and electronic properties of benzofuran (B130515) derivatives. nih.govjetir.org DFT methods are employed to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental FT-IR and Raman spectra, and analyze the frontier molecular orbitals (FMOs). researchgate.netresearchgate.net

For instance, studies on the related compound 1-benzofuran-2-carboxylic acid using the B3LYP/6-311++G(d,p) level of theory have shown excellent consistency between calculated and experimental spectroscopic data. nih.gov Such calculations help in the complete assignment of vibrational bands. nih.gov The analysis of FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. nih.govjetir.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity, polarizability, and optical properties. jetir.org A smaller energy gap suggests higher reactivity. jetir.org Molecular Electrostatic Potential (MEP) maps, also derived from these calculations, identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. jetir.orgresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Benzofuran Carboxylic Acid Derivative Data based on calculations for 1-benzofuran-2-carboxylic acid.

| Parameter | Value (eV) | Significance |

|---|---|---|

| E HOMO | -6.367 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. researchgate.net |

| E LUMO | -1.632 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.net |

| Energy Gap (ΔE) | 4.735 | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (I) | 6.367 | Energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | 1.632 | Energy released when an electron is added. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bio-hpc.eu For benzofuran and dihydrobenzofuran derivatives, QSAR studies are instrumental in predicting their potential therapeutic activities and guiding the synthesis of more potent analogs. researchgate.netnih.gov

These models are built by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as physicochemical, electronic, and topological properties. These descriptors are then used as independent variables in statistical methods, like multiple linear regression, to create a model that predicts the dependent variable (biological activity). nih.gov

In studies on synthetic 2-phenyl-2,3-dihydrobenzofurans with antileishmanial activity, 3D-QSAR models were developed. nih.gov These models revealed that specific structural features, such as the presence of bulky ester groups and electron-deficient regions on the phenyl ring, could enhance biological activity. nih.gov Such insights are invaluable for the rational design of new drug candidates. bio-hpc.eunih.gov

Table 2: Example of a 3D-QSAR Model for Dihydrobenzofuran Derivatives This table illustrates the type of information generated from a QSAR study.

| Model Type | Key Findings/Descriptors | Statistical Significance |

|---|---|---|

| 3D-QSAR (MIF-based) | - Positive steric effects from bulky ester groups.

| Statistically robust and validated models can reliably predict the activity of new compounds within the defined applicability domain. nih.gov |

Molecular Docking and Ligand-Steered Modeling for Investigating Molecular Interactions of Dihydrobenzofuran Carboxylic Acids

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. researchgate.net This method is crucial for understanding the molecular basis of a drug's action and for structure-based drug design. nih.gov For dihydrobenzofuran carboxylic acids, docking studies can identify key interactions within the active site of a biological target, providing a rationale for their observed activity.

Studies on various benzofuran derivatives have demonstrated their ability to interact with a range of biological targets. nih.govdocumentsdelivered.comaip.org For example, docking simulations of benzofuran-carboxylic acid derivatives have shown that the carboxylic acid group often plays a pivotal role in binding, typically by forming hydrogen bonds with key amino acid residues in the active site. researchgate.netdocumentsdelivered.com Other important interactions include hydrophobic interactions and π-π stacking between the benzofuran ring system and aromatic residues of the protein. documentsdelivered.com These studies help to elucidate the binding mode and can guide modifications to the ligand structure to improve binding affinity and selectivity. nih.gov

Table 3: Common Interactions of Benzofuran Derivatives in Molecular Docking Studies

| Type of Interaction | Interacting Ligand Moiety | Interacting Protein Residue (Example) | Significance |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic acid (-COOH) | Arginine, Lysine, Serine | Key for anchoring the ligand in the active site. documentsdelivered.com |

| Hydrophobic Interactions | Benzene (B151609) ring | Leucine, Valine, Alanine | Contributes to binding affinity and stability. |

| π-π Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan | Provides additional stabilization to the ligand-protein complex. |

Conformational Analysis and the Influence of Stereochemistry on Molecular Structure and Reactivity

The three-dimensional structure of a molecule, including its possible conformations and stereochemistry, is critical to its biological function. mdpi.com For 1,3-Dihydro-2-benzofuran-1-carboxylic acid, which possesses a stereocenter at the C1 position, the stereochemistry has a profound impact on its interaction with chiral biological targets like enzymes and receptors. mdpi.comnih.gov

The stereochemistry can lead to significant differences in biological activity between enantiomers, as one may fit into a receptor's binding site much more effectively than the other. mdpi.com This stereoselectivity is a crucial consideration in drug development, and computational models are vital for predicting and explaining these differences. nih.govgoogle.com

Applications of 1,3 Dihydro 2 Benzofuran 1 Carboxylic Acid in Advanced Organic Synthesis and Material Science Research

Role of 1,3-Dihydro-2-benzofuran-1-carboxylic Acid as a Synthetic Building Block for Complex Organic Molecules

The this compound structure is a valuable building block in organic synthesis due to its rigid bicyclic framework and the reactive carboxylic acid functional group. This combination allows for the stereocontrolled introduction of new functionalities and the construction of intricate molecular designs. The dihydrobenzofuran core is an integral part of numerous biologically active compounds, making it a target of significant interest for synthetic chemists. nih.govscienceopen.com

The carboxylic acid moiety serves as a versatile handle for a variety of chemical transformations, including:

Amide bond formation: Coupling with amines to produce a diverse range of carboxamides.

Esterification: Reacting with alcohols to form corresponding esters.

Reduction: Conversion to the corresponding alcohol, which can then undergo further functionalization.

Decarboxylation: Removal of the carboxyl group to generate substituted dihydrobenzofurans.

These transformations enable the incorporation of the dihydrobenzofuran scaffold into larger, more complex molecules. For instance, the core structure is found in a range of natural products and pharmaceutical agents, and synthetic routes often leverage derivatives of dihydrobenzofuran carboxylic acids to build these complex targets. bris.ac.uk The synthesis of beraprost, an antiplatelet drug, showcases a modular approach where the dihydrobenzofuran unit is constructed de novo as part of the total synthesis. bris.ac.uk

Table 1: Examples of Complex Molecules Incorporating the Dihydrobenzofuran Scaffold

| Compound Class | Core Structure | Significance | Reference |

| Neolignans | 2,3-Dihydrobenzofuran (B1216630) | Natural products with diverse biological activities. | |

| Phthalides | 1,3-Dihydroisobenzofuran | Important class of biologically active molecules. researchgate.net | |

| Beraprost | 2,3-Dihydrobenzofuran | Synthetic antiplatelet agent. bris.ac.uk | |

| Spirooxindoles | Spiro-fused 2,3-Dihydrobenzofuran | Complex heterocyclic systems with potential pharmacological applications. rsc.org |

Utilization as a Scaffold for the Design and Synthesis of Novel Heterocyclic Systems

The dihydrobenzofuran ring system is considered a "privileged scaffold" in medicinal chemistry. acs.orgnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them ideal starting points for the development of new drugs. The rigid structure of the dihydrobenzofuran core provides a well-defined three-dimensional arrangement for appended functional groups, facilitating targeted interactions with proteins and other biological macromolecules.

Researchers extensively use the dihydrobenzofuran scaffold to create libraries of novel compounds for biological screening. acs.orgresearchgate.net By systematically modifying the substituents on both the aromatic and the dihydrofuran rings, chemists can explore structure-activity relationships (SAR) to optimize biological activity and other properties like metabolic stability. nih.gov This approach has led to the discovery of dihydrobenzofuran derivatives with a wide array of biological activities, including:

Anticancer scienceopen.comnih.gov

Anti-inflammatory nih.gov

Antimicrobial scienceopen.com

Antiviral scienceopen.com

For example, dearomative cycloaddition reactions involving 2-nitrobenzofurans have been developed to fuse the dihydrobenzofuran core with other ring systems, creating complex polycyclic frameworks such as benzofuro[3,2-b]indol-3-ones. mdpi.com These novel heterocyclic systems are of great interest for their potential bioactivity, drawing inspiration from natural products that contain similar fused ring structures. mdpi.com

Development of Analogues with Tailored Reactivity or Selectivity Profiles

Modern synthetic methods allow for the precise modification of the this compound scaffold to create analogues with fine-tuned chemical properties. Transition metal-catalyzed reactions, in particular, have emerged as powerful tools for this purpose. nih.govrsc.org

Key strategies for developing tailored analogues include:

C-H Functionalization: Directing groups can be used to guide transition metals like palladium or rhodium to activate specific C-H bonds on the aromatic ring or the dihydrofuran moiety. rsc.orgorganic-chemistry.org This allows for the installation of new substituents (e.g., aryl, alkyl groups) at positions that are difficult to access through traditional methods, thereby altering the molecule's electronic and steric properties.

Stereoselective Synthesis: Catalytic methods have been developed to control the stereochemistry during the formation of the dihydrobenzofuran ring. Enantioselective approaches can yield specific isomers of substituted dihydrobenzofurans, which is crucial as the biological activity of chiral molecules often depends on their absolute configuration. organic-chemistry.org

Ring-Opening and Annulation Reactions: The dihydrofuran ring can be synthesized through various cyclization strategies, such as [3+2] annulation reactions. rsc.org The choice of catalyst and reaction partners allows for the creation of dihydrobenzofurans with diverse substitution patterns and functionalities, tailoring their reactivity for subsequent synthetic steps.

These advanced synthetic techniques provide chemists with the tools to design and create dihydrobenzofuran analogues with specific reactivity profiles, enabling their use in complex synthetic pathways or as probes for biological systems. rsc.orgnih.gov

Research into Environmentally Benign Synthetic Routes and Green Chemistry Principles for Dihydrobenzofuran Carboxylic Acids

In line with the principles of green chemistry, significant research effort has been directed towards developing more sustainable and environmentally friendly methods for the synthesis of dihydrobenzofuran carboxylic acids and their derivatives. escholarship.org The goal is to minimize waste, avoid hazardous reagents and solvents, and improve energy efficiency. semanticscholar.org

Recent advancements in this area include:

Catalyst-Free Reactions: Some synthetic protocols have been developed that proceed without the need for a metal catalyst, often by using a simple base and designing the reaction to proceed through a cascade of intramolecular steps. acs.orgnih.gov

Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. Researchers have explored the use of more benign media, such as deep eutectic solvents (DES), which are biodegradable and have low toxicity. acs.org Water is also being used as a solvent for certain transformations, significantly improving the environmental profile of the synthesis. escholarship.org

Electrochemical Synthesis: Electrosynthesis offers a method to drive reactions using electricity instead of chemical oxidants or reductants, which often generate stoichiometric waste. This approach has been applied to the synthesis of functionalized dihydroisobenzofurans. rsc.org

Alternative Energy Sources: Photochemical and microwave-assisted reactions are being investigated to reduce reaction times and energy consumption compared to conventional heating.

A notable example is the carbonate-promoted C-H carboxylation of 2-furoic acid to produce furan-2,5-dicarboxylic acid (FDCA), a biomass-derived monomer. rsc.orgstanford.edu This solvent-free reaction uses CO2 as a C1 source, highlighting a highly sustainable approach to synthesizing valuable carboxylic acids. rsc.orgstanford.edu Such principles are actively being applied to the synthesis of various heterocyclic carboxylic acids, including those based on the dihydrobenzofuran scaffold.

Table 2: Green Chemistry Approaches in Benzofuran (B130515) Synthesis

| Approach | Description | Advantages | Reference |

| Catalyst-Free Synthesis | Reactions proceed via cascade mechanisms without metal catalysts. | Avoids catalyst cost and toxicity, simplifies purification. | acs.orgnih.gov |

| Deep Eutectic Solvents (DES) | Use of eco-friendly and biodegradable solvent systems. | Low toxicity, recyclable, can enhance reaction rates. | acs.org |

| Electrochemical Methods | Utilizes electricity to drive redox reactions. | Reduces need for chemical reagents, minimizes waste. | rsc.org |

| Carboxylation with CO₂ | Employs carbon dioxide as a renewable C1 feedstock. | Utilizes a greenhouse gas, potentially atom-economical. | rsc.orgstanford.edu |

Future Directions and Emerging Research Areas in 1,3 Dihydro 2 Benzofuran 1 Carboxylic Acid Chemistry

Development of Novel Enantioselective Synthetic Methodologies for the 1,3-Dihydro-2-benzofuran-1-carboxylic Acid Scaffold

The synthesis of enantiomerically pure compounds is paramount in drug discovery and development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. Consequently, a major focus of future research is the development of novel and efficient enantioselective methods to access the this compound core.

Current research has highlighted several promising strategies for the asymmetric synthesis of the broader 2,3-dihydrobenzofuran (B1216630) scaffold, which can be adapted for the specific synthesis of the title compound. Organocatalysis has emerged as a powerful tool. For instance, cinchona squaramide-based organocatalysts have been successfully employed in enantioselective intramolecular oxa-Michael reactions to produce related dihydroisobenzofuranyl esters and ketones in excellent yields and high enantioselectivities. smolecule.com Future work will likely explore the direct use of substrates that would yield the carboxylic acid moiety post-cyclization.

Transition metal catalysis also offers a fertile ground for innovation. Rhodium-catalyzed enantioselective C-H insertion and palladium-catalyzed C-H activation/C-O cyclization are powerful sequential reactions for constructing highly functionalized 2,3-dihydrobenzofurans. organic-chemistry.org Adapting these C-H functionalization strategies to precursors of this compound could provide direct and atom-economical routes to the chiral target. The development of new chiral ligands for these metals will be critical in achieving higher levels of enantiocontrol.

Below is a summary of emerging enantioselective strategies applicable to the dihydrobenzofuran scaffold.

| Catalytic System | Reaction Type | Key Features | Potential Application to Target Scaffold |

| Cinchona Squaramide | Intramolecular oxa-Michael | High yields and enantioselectivities. smolecule.com | Cyclization of precursors containing a latent or protected carboxylic acid group. |

| Rhodium/Chiral Ligand | C-H Insertion | Sequential C-H functionalization. organic-chemistry.org | Direct asymmetric C-H cyclization of suitable aromatic precursors. |

| Palladium/Chiral Ligand | C-H Activation/C-O Cyclization | High functional group tolerance. organic-chemistry.orgrhhz.net | Enantioselective cycloisomerization of olefin-tethered aryl halides bearing a carboxyl group. |

| Bifunctional Aminoboronic Acid | Intramolecular Michael Addition | Catalyzes reactions of α,β-unsaturated carboxylic acids. rhhz.net | Direct enantioselective cyclization of unsaturated phenolic carboxylic acids. |

Future efforts will likely focus on combining these catalytic systems, developing one-pot procedures, and utilizing flow chemistry to streamline the synthesis of chiral this compound and its derivatives, making these valuable compounds more accessible for further investigation.

Integration of Advanced Computational Approaches for Predicting Structure-Function Relationships

The integration of advanced computational chemistry is set to revolutionize the study of this compound derivatives. These in silico methods provide powerful tools for predicting molecular properties, understanding biological activity, and guiding the rational design of new compounds with enhanced functions.

Quantitative Structure-Activity Relationship (QSAR) studies are a key area of development. By building mathematical models that correlate the chemical structure of dihydrobenzofuran derivatives with their biological activity, researchers can predict the potency of new, unsynthesized compounds. smolecule.com For example, 3D-QSAR models have been successfully used to identify the key structural features required for the antileishmanial activity of related 2-phenyl-2,3-dihydrobenzofurans, guiding the design of more potent analogues. smolecule.com Future QSAR studies on this compound derivatives will help to elucidate the specific contributions of the carboxylic acid group and the stereochemistry at the C1 position to their biological targets.

Molecular docking simulations are another critical computational tool. These methods predict the preferred orientation of a molecule when bound to a receptor, allowing for the study of intermolecular interactions at the atomic level. Docking studies on benzofuran (B130515) carboxylic acid derivatives have been used to understand their inhibitory effects on enzymes implicated in cancer and microbial diseases. rhhz.netresearchgate.net Future research will employ more sophisticated docking protocols and molecular dynamics (MD) simulations to predict the binding affinities and modes of this compound enantiomers to various biological targets, such as enzymes and nucleic acids. researchgate.netkoreascience.kr This will facilitate the design of derivatives with improved potency and selectivity.

Density Functional Theory (DFT) calculations provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. rhhz.netoakwoodchemical.com DFT can be used to calculate parameters like molecular electrostatic potential and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding the reactivity and interaction capabilities of the this compound scaffold. nih.gov These calculations can help rationalize experimental findings and predict the outcomes of potential chemical transformations.

| Computational Method | Application Area | Predicted Properties / Insights |

| QSAR | Drug Design | Biological activity (e.g., inhibitory potency), ADME properties. researchgate.netnih.gov |

| Molecular Docking | Medicinal Chemistry | Binding mode and affinity to biological targets (proteins, DNA). researchgate.netkoreascience.kr |

| Molecular Dynamics | Biophysical Chemistry | Stability of ligand-receptor complexes, conformational changes. koreascience.kr |

| DFT Calculations | Chemical Reactivity | Electronic structure, vibrational frequencies, reaction mechanisms. rhhz.netoakwoodchemical.com |

The synergy between these computational approaches will enable a more efficient, cost-effective, and rational approach to the discovery and optimization of new functional molecules based on the this compound structure.

Exploration of New Chemical Reactivity and Transformations of this compound

Future research will also delve into exploring the untapped chemical reactivity of the this compound scaffold to generate novel derivatives with diverse functionalities. The presence of both a carboxylic acid group and a dihydrobenzofuran ring system offers multiple sites for chemical modification.

A primary area of exploration involves transformations of the carboxylic acid moiety. Standard reactions such as esterification and amidation are expected to be widely used to create libraries of derivatives for biological screening. acs.orgorganic-chemistry.org The development of efficient, one-pot transamidation procedures, for instance, could rapidly generate a wide array of structurally complex benzofuran-2-carboxamides from the parent carboxylic acid. nih.gov Furthermore, the carboxylic acid can be converted into other functional groups. For example, Curtius or similar rearrangements could transform the acid into an amine, opening pathways to new classes of compounds. organic-chemistry.org

The dihydrobenzofuran ring itself presents opportunities for novel transformations. While the aromatic part of the molecule can undergo typical electrophilic aromatic substitution, the heterocyclic ring offers unique reactivity. For instance, photochemical skeletal rearrangements have been shown to induce a formal 1,2-acyl transposition in related 2-acylated dihydrobenzofurans, a strategy that could potentially be applied to derivatives of this compound to access novel isomers. researchgate.net Additionally, the benzylic C1 position is activated, and reactions that leverage this reactivity could lead to further functionalization. An example is the intramolecular oxa-Mannich reaction of related 1,3-dihydro-2-benzofuran-1-ols with amines to form 1-aminophthalan derivatives, suggesting that the carboxylic acid at C1 could be used to direct or participate in similar intramolecular cyclizations or rearrangements under specific conditions. koreascience.kr

The exploration of these new reactions will be crucial for expanding the chemical space accessible from this compound, leading to the discovery of molecules with novel structures and potentially new biological activities or material properties.

Q & A

Q. What are the standard synthetic routes for 1,3-Dihydro-2-benzofuran-1-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common synthetic approach involves multi-step processes such as C–H arylation using palladium catalysts to functionalize the benzofuran core, followed by transamidation or carboxylation reactions to introduce the carboxylic acid moiety . Optimization includes adjusting catalyst loading (e.g., 5–10 mol% Pd(OAc)), temperature (80–120°C), and solvent polarity (e.g., DMF or THF). Yield improvements (>70%) are achieved by inert atmosphere (N/Ar) and slow reagent addition to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (in DMSO- or CDCl) identify proton environments and carbon frameworks. For example, aromatic protons appear at δ 6.8–7.5 ppm, while the carboxylic acid proton is typically downfield (δ 10–12 ppm) .

- IR Spectroscopy : Confirms the carbonyl (C=O) stretch at ~1700 cm and hydroxyl (O–H) absorption near 2500–3000 cm^{-1 .

- HPLC : Purity analysis (>95%) using C18 columns with UV detection at 254 nm .

Q. How can researchers ensure purity during synthesis and purification?

- Methodological Answer : Recrystallization from ethanol/water mixtures removes impurities, while column chromatography (silica gel, ethyl acetate/hexane eluent) isolates intermediates. Melting point consistency (e.g., 192–196°C ) and HPLC retention time matching validate purity .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectral data (e.g., NMR, IR) be resolved?

- Methodological Answer : Discrepancies arise from solvent effects, hydrogen bonding, or impurities. For example, tautomerism in solution may shift NMR peaks. Cross-validate with computational tools (e.g., Gaussian for DFT calculations) and high-resolution mass spectrometry (HRMS) to confirm molecular ions . Calibrate instruments using certified reference standards .

Q. What strategies are effective for optimizing regioselectivity in functionalizing the benzofuran core?

- Methodological Answer : Use directing groups (e.g., ester or amide) to guide C–H activation. Palladium-catalyzed arylation with electron-deficient aryl halides favors substitution at the C3 position. Solvent polarity (e.g., DMF vs. toluene) and temperature (80–100°C) modulate selectivity .

Q. How can researchers design experiments to elucidate the compound’s pharmacological mechanisms (e.g., enzyme inhibition)?

- Methodological Answer :

- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric/colorimetric kits (e.g., IC determination) .

- Molecular Docking : Simulate binding affinities with target proteins (e.g., COX-2) using AutoDock Vina. Validate with site-directed mutagenesis .

- In Vivo Models : Assess anti-inflammatory activity in murine models (e.g., carrageenan-induced paw edema) with dose-response studies .

Key Considerations for Contradictory Data

- Melting Point Variability : Differences (e.g., 192°C vs. 212°C ) may stem from polymorphic forms or solvent residues. Use thermogravimetric analysis (TGA) to assess thermal stability.

- Biological Activity : Inconsistent IC values across studies require standardization of assay protocols (e.g., cell line selection, incubation time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.